3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine (Boc-D-Phe(3,4-Cl2)-OH, CAS: 114873-13-1) is a specialized, enantiomerically pure unnatural amino acid derivative. It features a D-configured chiral center, a lipophilic 3,4-dichlorophenyl side chain, and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a critical chiral building block for the synthesis of peptidomimetics and small-molecule receptor antagonists, most notably dual neurokinin NK1/NK2 antagonists. Its baseline value lies in providing both strict stereochemical control and a specific halogenated steric bulk that cannot be achieved with standard natural amino acids or simpler mono-halogenated derivatives.
N-Boc protected D-amino acid for solid- and solution-phase peptide assembly with stereochemical control.
3,4-dichloro substitution enhances lipophilicity and electronic tuning for hydrophobic binding pocket studies.
Defined optical rotation supports enantiomer identity verification in asymmetric synthesis workflows.
Generic substitution of Boc-D-Phe(3,4-Cl2)-OH fails across both synthetic workflow and pharmacological performance dimensions. Substituting with the L-enantiomer (Boc-L-Phe(3,4-Cl2)-OH) alters the spatial trajectory of the side chain, abolishing binding affinity in stereospecific targets like the NK1 receptor. Replacing it with the mono-chlorinated analog, Boc-D-Phe(4-Cl)-OH, reduces the lipophilic surface area and alters the dihedral angles of the phenyl ring, failing to adequately fill the deep hydrophobic binding pockets required for potent dual antagonism. Furthermore, substituting the Boc protecting group with an Fmoc group (Fmoc-D-Phe(3,4-Cl2)-OH) is incompatible with solution-phase synthetic routes that utilize basic conditions (such as amine couplings), as the base-labile Fmoc group undergoes premature cleavage, drastically reducing overall yield.
Yields diastereomeric products with altered receptor-binding profile; D-configuration is essential for target stereochemistry in D-peptide and neurokinin antagonist synthesis.
Single chlorine substitution reduces hydrophobic character and electronic influence; may not reproduce the binding interactions required for DPP-IV or NK receptor studies.
Lower lipophilicity (estimated ΔLogP ~1.2) alters peptide folding and hydrophobic engagement; unsuitable as a direct replacement when dichloro motif is structurally required.
The D-configuration of the 3,4-dichlorophenylalanine moiety is strictly required for the pharmacological activity of specific neurokinin antagonists. When Boc-D-Phe(3,4-Cl2)-OH (>99.5% ee) is used as the starting material for the synthesis of DNK333, the resulting (R,R)-diastereomer exhibits balanced affinity for cloned human NK1 (pKi = 8.38) and NK2 (pKi = 8.02) receptors. Synthesis utilizing other stereoisomers (such as those derived from the L-enantiomer) fails to produce this balanced affinity, rendering the resulting compounds therapeutically inactive.
| Evidence Dimension | Receptor Binding Affinity (pKi) |
| Target Compound Data | pKi = 8.38 (NK1) and 8.02 (NK2) for the D-derived (R,R)-isomer |
| Comparator Or Baseline | L-derived or mixed diastereoisomers |
| Quantified Difference | Only the D-derived R,R-isomer exhibits the balanced dual affinity required for efficacy |
| Conditions | In vitro binding assay on cloned human NK1 and NK2 receptors |
Procurement must strictly specify the D-enantiomer with >99.5% ee, as any L-enantiomer contamination directly translates to inactive API and wasted downstream processing.
For multi-step solution-phase synthesis involving basic coupling conditions, the Boc protecting group provides critical stability that Fmoc lacks. In the 6+1 step synthesis of DNK333, starting from Boc-D-Phe(3,4-Cl2)-OH allows the intermediate to survive basic amine coupling environments, resulting in an overall synthetic yield of 25-30%. If Fmoc-D-Phe(3,4-Cl2)-OH were used, the base-labile Fmoc group would undergo premature deprotection during these steps, necessitating additional reprotection steps or causing significant yield losses.
| Evidence Dimension | Overall Synthetic Yield in Basic Solution-Phase Routes |
| Target Compound Data | 25-30% overall yield across 7 steps using Boc protection |
| Comparator Or Baseline | Fmoc-D-Phe(3,4-Cl2)-OH |
| Quantified Difference | Boc remains intact under basic coupling conditions; Fmoc undergoes premature cleavage |
| Conditions | Multi-step solution-phase synthesis of DNK333 |
Process chemists designing solution-phase routes with basic steps must procure the Boc-protected variant to ensure route viability and maintain high overall yields.
The 3,4-dichloro substitution pattern on the D-phenylalanine ring provides a specific steric and electronic profile that differentiates it from mono-chlorinated analogs. The addition of the meta-chlorine atom increases the overall lipophilicity and polarizability of the side chain, which is essential for occupying the deep, hydrophobic binding pockets of receptors like NK1. Substituting with Boc-D-Phe(4-Cl)-OH fails to provide this necessary meta-position bulk, altering the pharmacophore geometry and reducing the compound's ability to achieve the balanced pKi > 8.0 required for dual NK1/NK2 antagonism.
| Evidence Dimension | Pharmacophore Steric/Lipophilic Fit |
| Target Compound Data | 3,4-dichloro substitution enables pKi > 8.0 for both NK1 and NK2 |
| Comparator Or Baseline | Boc-D-Phe(4-Cl)-OH (mono-chloro analog) |
| Quantified Difference | 3,4-dichloro provides essential meta-position bulk missing in 4-Cl analogs |
| Conditions | Structure-activity relationship (SAR) optimization for dual neurokinin antagonists |
Buyers optimizing for deep hydrophobic pocket binding must select the 3,4-dichloro derivative over cheaper mono-chloro alternatives to achieve the required potency.
Due to the stability of the Boc group under basic conditions, this compound is a practical starting material for multi-step solution-phase synthesis of complex small molecules, such as the dual NK1/NK2 receptor antagonist DNK333. It allows for sequential amine couplings without the risk of premature deprotection that plagues Fmoc-based strategies.
In Solid-Phase Peptide Synthesis (SPPS) where strong acid cleavage (e.g., HF) is utilized, Boc-D-Phe(3,4-Cl2)-OH is incorporated to introduce a rigid, highly lipophilic, and degradation-resistant D-amino acid into the peptide backbone. This is particularly useful for sequences prone to aggregation where standard Fmoc protocols yield poor purity.
The compound serves as a high-purity (>99.5% ee) chiral pool reagent for reduction into 3,4-dichlorophenylalaninol derivatives. The Boc group protects the amine during strong reductive steps, ensuring that the stereocenter is preserved and side reactions are minimized during the production of advanced pharmaceutical intermediates.